REACTION_CXSMILES
|
CC1(C)CCCC(C)(C)N1.[Li]CCCC.[Cl:16][C:17]1[CH:22]=[N:21][CH:20]=[CH:19][N:18]=1.CN([CH:26]=[O:27])C.[BH4-].[Na+]>C1COCC1>[Cl:16][C:17]1[C:22]([CH2:26][OH:27])=[N:21][CH:20]=[CH:19][N:18]=1 |f:4.5|
|
Name
|
|
Quantity
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43.8 mL
|
Type
|
reactant
|
Smiles
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CC1(NC(CCC1)(C)C)C
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Name
|
|
Quantity
|
600 mL
|
Type
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solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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[Li]CCCC
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Name
|
hexanes
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Quantity
|
110.9 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
19.2 mL
|
Type
|
reactant
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Smiles
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ClC1=NC=CN=C1
|
Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
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[BH4-].[Na+]
|
Name
|
crude material
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
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|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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after which the reaction was again cooled to −78° C
|
Type
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CUSTOM
|
Details
|
to react at −78° C. to −70° C. for 10 min
|
Duration
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10 min
|
Type
|
TEMPERATURE
|
Details
|
The temperature was maintained at −78° C. to −70° C. for 2 h
|
Duration
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2 h
|
Type
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CUSTOM
|
Details
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The reaction was quenched with MeOH (400 mL) at −78° C.
|
Type
|
CUSTOM
|
Details
|
The solvent was partially removed in vacuo and additional CH2Cl2 (200 mL)
|
Type
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ADDITION
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Details
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was added to the oil
|
Type
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CUSTOM
|
Details
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the reaction mixture was quenched with 2N HCl (900 mL) to a neutral pH
|
Type
|
EXTRACTION
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Details
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The aqueous layer was extracted with CH2Cl2 (4×) and EtOAc (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
giving a crude black liquid
|
Type
|
CUSTOM
|
Details
|
purified by chromatography on silica gel [2 kg silica gel, eluting with MeCN:CH2Cl2 2%→5%→10%]
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=CN1)CO
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |